N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
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Overview
Description
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms, and is functionalized with sulfonamide and methoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as o-nitroaniline, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Aminoethyl Group: The final step involves the nucleophilic substitution of the sulfonamide intermediate with an aminoethyl group, typically using an appropriate amine derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Thiols, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its fluorescent properties allow it to be used as a probe for studying cellular processes and detecting specific biomolecules.
Comparison with Similar Compounds
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide can be compared with other similar compounds, such as:
N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide:
N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide: The presence of a nitro group can significantly alter its chemical behavior and biological activity.
Properties
Molecular Formula |
C15H16N4O6S2 |
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Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H16N4O6S2/c1-24-11-5-7-12(8-6-11)26(20,21)16-9-10-17-27(22,23)14-4-2-3-13-15(14)19-25-18-13/h2-8,16-17H,9-10H2,1H3 |
InChI Key |
SYQGOKCDTNOTNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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